

Application Note: High-Performance Liquid Chromatography for Azelastine Impurity Profiling

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Compound of Interest

Compound Name: (R)-Azelastine

Cat. No.: B1678836

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Introduction

Azelastine, a potent second-generation antihistamine, is widely used for the treatment of allergic rhinitis and conjunctivitis. The manufacturing process of Azelastine hydrochloride and its storage can lead to the formation of impurities and degradation products that may affect its efficacy and safety. Therefore, a robust and reliable analytical method for the identification and quantification of these impurities is crucial for quality control and regulatory compliance in the pharmaceutical industry. This application note details a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the comprehensive impurity profiling of Azelastine.

Principle

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In this application, a C18 or a phenyl hexyl stationary phase is used to separate Azelastine from its potential impurities based on their hydrophobicity. A mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile, is passed through the column. The separation is achieved by the differential partitioning of the analytes between the stationary and mobile phases. A UV detector is commonly employed for the detection and quantification of the separated compounds. Stress degradation studies are performed to ensure the method is

stability-indicating, meaning it can effectively separate the drug substance from its degradation products.

Experimental Protocols

1. Equipment and Reagents

- HPLC System: A gradient HPLC system with a UV/PDA detector.
- Chromatographic Column: Baker bond phenyl hexyl (250 x 4.6 mm, 5 µm) or equivalent C18 column.
- Reagents:
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC grade, Milli-Q or equivalent)
 - Octane sulfonic acid sodium salt (AR grade)
 - Trifluoroacetic acid (TFA) (AR grade)
 - Potassium dihydrogen phosphate (AR grade)
 - Azelastine hydrochloride reference standard and impurity standards.

2. Chromatographic Conditions

A stability-indicating HPLC method for the impurity profiling of Azelastine has been developed and validated.^{[1][2][3]} The following chromatographic conditions are recommended:

Parameter	Condition
Column	Baker bond phenyl hexyl, 250 x 4.6 mm, 5 μm [3]
Mobile Phase A	Mixture of octane sulfonic acid sodium salt and trifluoroacetic acid in water[1][3]
Mobile Phase B	Acetonitrile[1][3]
Elution Mode	Gradient
Flow Rate	1.0 mL/min[3]
Column Temperature	30°C
Injection Volume	50 μL
Detection Wavelength	239 nm[3]

3. Preparation of Solutions

- Diluent: A mixture of acetonitrile and water (45:55 v/v) is a suitable diluent.
- Standard Solution: Accurately weigh and dissolve an appropriate amount of Azelastine hydrochloride reference standard in the diluent to obtain a known concentration.
- Test Solution: Accurately weigh and dissolve the sample to be analyzed in the diluent to achieve the desired concentration.
- Reference Solution for Impurities: Prepare a solution containing known concentrations of specified impurities (e.g., Impurity A, B, C, D, E).

4. Stress Degradation Studies

To ensure the stability-indicating nature of the method, stress degradation studies should be performed on the Azelastine sample under various conditions as per ICH guidelines.

- Acidic Hydrolysis: Treat the sample with 0.1 M HCl. Significant degradation of about 8.7% has been observed under acidic conditions.[1][3]

- Basic Hydrolysis: Treat the sample with 0.1 M NaOH. A degradation of approximately 15% has been reported under basic conditions.[1][3]
- Oxidative Degradation: Treat the sample with a solution of hydrogen peroxide (e.g., 30% v/v).
- Thermal Degradation: Expose the solid drug substance to dry heat. No significant degradation is typically observed under thermal conditions.[1][3]
- Photolytic Degradation: Expose the drug substance to UV light.

Analyze the stressed samples using the developed HPLC method to demonstrate the separation of degradation products from the main Azelastine peak.

Data Presentation

The performance of the HPLC method for Azelastine impurity profiling has been validated according to ICH guidelines. The quantitative data from these validation studies are summarized in the tables below.

Table 1: Method Validation Parameters

Parameter	Result
Linearity (Correlation Coefficient, r^2)	> 0.999 for Azelastine and its known impurities[1][3]
Range	LOQ to 150% of the standard concentration[1][3]
Accuracy (% Recovery)	90% to 110% for all known impurities[1][3]
Precision (% RSD)	< 2%
Robustness	The method is reliable with deliberate small variations in chromatographic conditions.

Table 2: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Azelastine	0.006[3]	0.019[3]

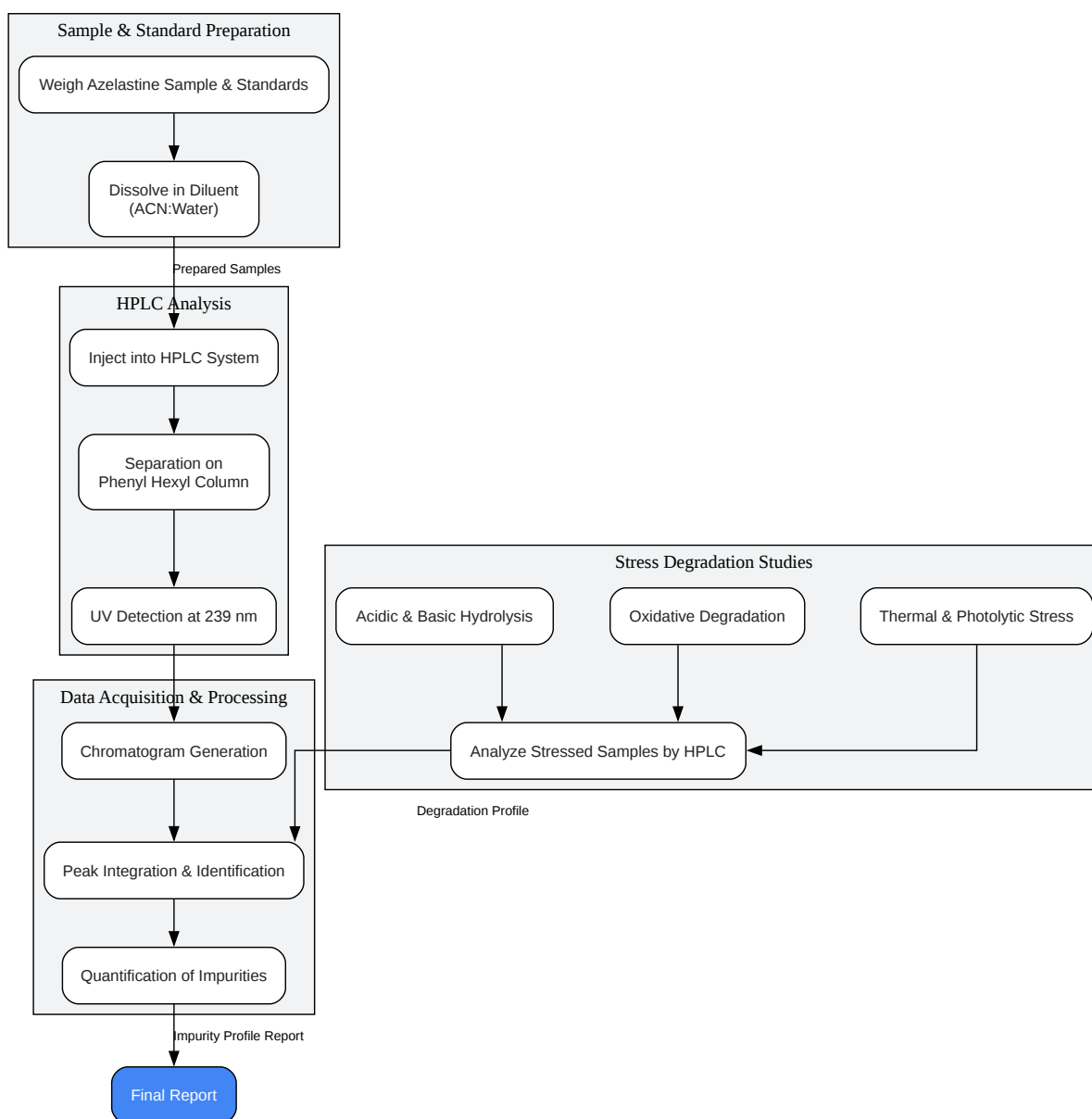
Table 3: Specified Azelastine Impurities

The European Pharmacopoeia lists several specified impurities for Azelastine hydrochloride.[4]

Impurity	Chemical Name
Impurity A	Benzohydrazide
Impurity B	N'-(1-Methylazepan-4-yl)benzohydrazine
Impurity C	4-(4-chlorobenzyl)phthalazin-1(2H)-one
Impurity D	4-(4-chlorobenzyl)phthalazin-1(2H)-one
Impurity E	3-(4-chlorobenzylidene)isobenzofuran-1(3H)-one

Visualization

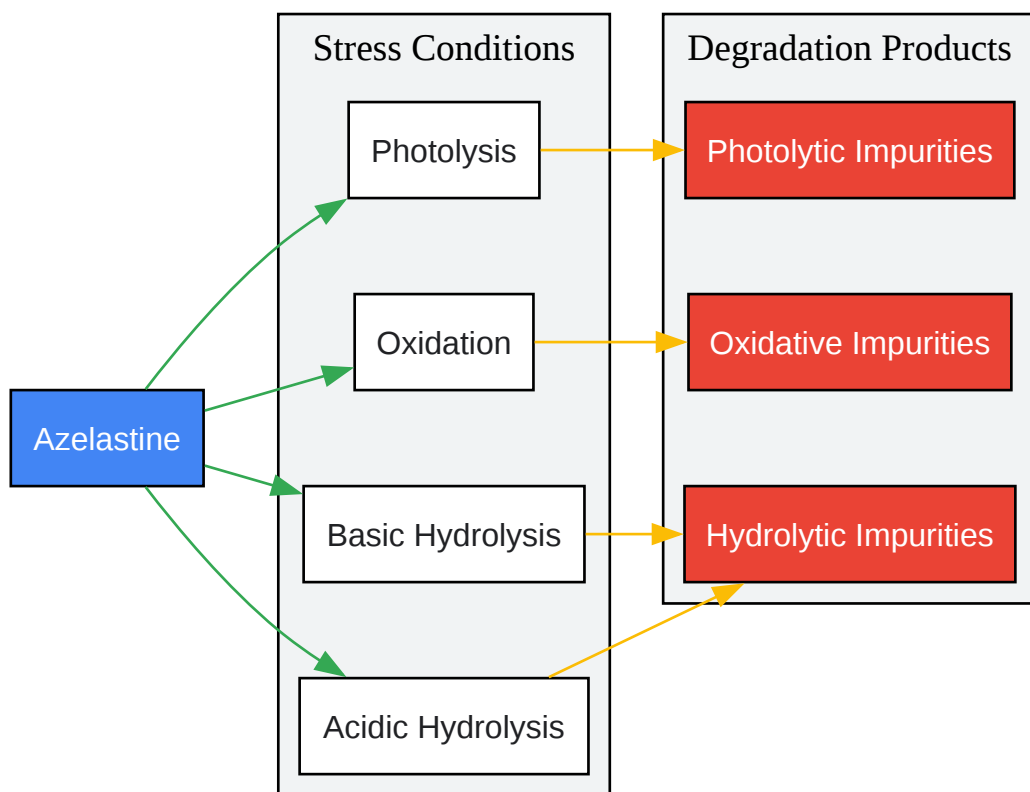
Experimental Workflow for Azelastine Impurity Profiling



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Caption: Workflow for HPLC-based impurity profiling of Azelastine.

Signaling Pathway for Stress-Induced Degradation of Azelastine



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Caption: Azelastine degradation under various stress conditions.

Conclusion

The described RP-HPLC method is demonstrated to be simple, accurate, precise, specific, and stability-indicating for the determination of impurities in Azelastine hydrochloride.[1][3] The method can be effectively used for routine quality control analysis of Azelastine in bulk drug and pharmaceutical formulations to ensure its safety and quality. The comprehensive stress degradation studies confirm that the method is capable of separating all potential degradation products from the parent drug, making it suitable for stability studies.

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